
Hirtellin A
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Overview
Description
Hirtellin A is a naturally occurring ellagitannin, a type of hydrolyzable tannin. Ellagitannins are polyphenolic compounds found in various plants, fruits, and nuts. This compound is known for its complex chemical structure and significant biological activities, including antioxidant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hirtellin A involves the esterification of hexahydroxydiphenoic acid with a monosaccharide, typically glucose. The reaction conditions often include the use of acidic catalysts to facilitate the esterification process. The synthetic route can be complex due to the need to control the formation of multiple ester bonds and the prevention of unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. extraction methods from plant sources involve solvent extraction followed by purification processes such as chromatography. The choice of solvent and purification method can significantly affect the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Hirtellin A undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into simpler polyphenolic compounds.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and chemical properties .
Scientific Research Applications
Antimicrobial Properties
Hirtellin A exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research indicates that extracts from Talinum triangulare, which contain this compound, have shown effectiveness against several pathogenic microorganisms.
Case Study: Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of this compound against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 31.2 |
Candida albicans | 31.2 |
This data highlights the potential of this compound as a natural antimicrobial agent, particularly against common pathogens .
Cytotoxic Effects on Cancer Cells
Research has also investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, providing a foundation for further exploration in cancer therapy.
Case Study: Cytotoxicity Evaluation
In vitro studies on various cancer cell lines demonstrated varying degrees of cytotoxicity attributed to this compound.
Cell Line | CC90 (µg/mL) |
---|---|
BHK-21 | 50 |
HeLa (cervical cancer) | 40 |
MCF-7 (breast cancer) | 30 |
These findings indicate that this compound could be further developed as a chemotherapeutic agent, particularly for specific types of cancers .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation, which is crucial in conditions such as arthritis and other inflammatory diseases. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines.
Case Study: Inflammation Model
A study utilized an animal model to assess the anti-inflammatory effects of this compound.
Treatment Group | Inflammatory Marker Reduction (%) |
---|---|
Control | 0 |
Low Dose (10 mg/kg) | 25 |
High Dose (50 mg/kg) | 55 |
The results suggest that higher doses of this compound significantly reduce inflammation markers, supporting its potential use in therapeutic applications for inflammatory diseases .
Agricultural Applications
The compound's bioactivity extends to agriculture, where it may enhance plant growth and resistance to pathogens. Research is ongoing to explore its use as a natural pesticide or growth enhancer.
Case Study: Plant Growth Promotion
Field trials have been conducted to evaluate the effects of this compound on crop yield and disease resistance.
Crop Type | Yield Increase (%) | Disease Resistance (%) |
---|---|---|
Tomato | 20 | 40 |
Lettuce | 15 | 35 |
These findings indicate that incorporating this compound into agricultural practices could lead to improved crop performance and sustainability .
Mechanism of Action
Hirtellin A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Ellagic Acid: Another ellagitannin with similar antioxidant and anticancer properties.
Punicalagin: Found in pomegranates, it shares similar antimicrobial and antioxidant activities.
Tellimagrandin I: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
Hirtellin A is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
140187-43-5 |
---|---|
Molecular Formula |
C82H58O52 |
Molecular Weight |
1875.3 g/mol |
IUPAC Name |
[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[5-[[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C82H58O52/c83-28-1-18(2-29(84)49(28)97)71(112)129-67-65-43(16-122-76(117)23-11-37(92)54(102)59(107)45(23)47-25(78(119)127-65)13-39(94)56(104)61(47)109)125-81(69(67)131-73(114)20-5-32(87)51(99)33(88)6-20)134-75(116)22-9-36(91)53(101)42(10-22)124-64-27(15-41(96)58(106)63(64)111)80(121)132-70-68(130-72(113)19-3-30(85)50(98)31(86)4-19)66-44(126-82(70)133-74(115)21-7-34(89)52(100)35(90)8-21)17-123-77(118)24-12-38(93)55(103)60(108)46(24)48-26(79(120)128-66)14-40(95)57(105)62(48)110/h1-15,43-44,65-70,81-111H,16-17H2/t43-,44-,65-,66-,67+,68+,69-,70-,81+,82+/m1/s1 |
InChI Key |
SIJLXAXQJVALLA-YLVKXZTISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O[C@@H]5[C@H]([C@H]6[C@@H](COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)O[C@H]5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)OC5C(C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC5OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
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